molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B2630144
CAS No.: 378201-55-9
M. Wt: 258.62
InChI Key: NNUHMROEIBTAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a useful research compound. Its molecular formula is C8H7ClN4O4 and its molecular weight is 258.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

A novel fluorescent chiral reagent synthesized from derivatives similar to "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" has been employed for the resolution of enantiomers of alcohols and amines via high-performance liquid chromatography. This method leverages the compound's ability to react with amino and hydroxyl functional groups to produce diastereomers, which are then efficiently resolved by chromatography. This approach facilitates the separation and identification of chiral compounds, which is crucial in pharmaceutical analysis and other fields where the chirality of molecules can influence their behavior and function (Toyo’oka et al., 1994).

Material Science Investigations

In material science, the structural analysis of derivatives of "this compound" has provided insights into their photophysical behavior. Studies have investigated how substitutions affect the electronic structure and fluorescence properties of these compounds, contributing to our understanding of fluorescent materials and their potential applications in sensing, imaging, and electronic devices (Saha, 2002).

Biological Studies

In biological contexts, these derivatives have been utilized as probes to study lipid membranes and other cellular components. Their fluorescent properties enable the visualization and quantification of dynamic biological processes, such as lipid transport and membrane organization. For instance, NBD-labeled lipids derived from "this compound" have been used to investigate the asymmetry of phospholipid membranes, providing valuable information about the structure and function of biological membranes (Alakoskela & Kinnunen, 2001).

Mechanism of Action

Target of Action

The primary target of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is glucose transporters in cells . This compound is a fluorescent D-glucose analog, which means it can bind to glucose transporters and be taken up by cells .

Mode of Action

This compound: interacts with its targets by mimicking the structure of D-glucose . Once it binds to the glucose transporters, it is taken up by the cell . The compound’s fluorescent activity can then be detected, providing a measure of glucose uptake .

Biochemical Pathways

The biochemical pathway affected by This compound is the glucose uptake pathway . By mimicking D-glucose, this compound can be taken up by cells in the same way as glucose . This allows it to interfere with the normal functioning of the glucose uptake pathway .

Pharmacokinetics

The ADME properties of This compound Given its structural similarity to d-glucose, it is likely that it shares similar pharmacokinetic properties . This would include being taken up by cells via glucose transporters, metabolized within the cell, and eventually excreted .

Result of Action

The primary result of the action of This compound is the disruption of normal glucose uptake by cells . This can have a variety of effects, depending on the specific cell type and its reliance on glucose for energy .

Action Environment

The action of This compound can be influenced by a variety of environmental factors. For example, the presence of other glucose analogs could compete with the compound for binding to glucose transporters . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy .

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUHMROEIBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.